molecular formula C12H17ClFNO2 B6210667 methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride CAS No. 2703774-91-6

methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

Cat. No.: B6210667
CAS No.: 2703774-91-6
M. Wt: 261.7
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Description

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, making it a valuable molecule in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate, 4-fluorophenylacetic acid, which is then subjected to a series of reactions including esterification, amination, and methylation.

    Esterification: The 4-fluorophenylacetic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-fluorophenylacetate.

    Amination: The ester is then reacted with ammonia or an amine under controlled conditions to introduce the amino group, forming methyl 2-amino-3-(4-fluorophenyl)propanoate.

    Methylation: Finally, the compound undergoes methylation using methyl iodide or a similar methylating agent to yield methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate. The hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules, aiding in the understanding of biochemical pathways.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenyl)-3-methylbutanoate hydrochloride
  • Methyl 2-amino-3-(4-bromophenyl)-3-methylbutanoate hydrochloride
  • Methyl 2-amino-3-(4-methylphenyl)-3-methylbutanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.

Properties

CAS No.

2703774-91-6

Molecular Formula

C12H17ClFNO2

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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